Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate
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Overview
Description
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring with an amino group and a methyl ester group attached, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate typically involves the reaction of furan derivatives with amino and ester groups. One common method is the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization to form the furan ring . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: Similar structure but with a tetrahydrofuran ring instead of a dihydrofuran ring.
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring, offering different reactivity and applications.
Uniqueness
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is unique due to its specific ring structure and functional groups, which provide distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
70946-43-9 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-(2-amino-3H-furan-2-yl)acetate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3 |
InChI Key |
FUTSCNJQJJFMGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC=CO1)N |
Origin of Product |
United States |
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